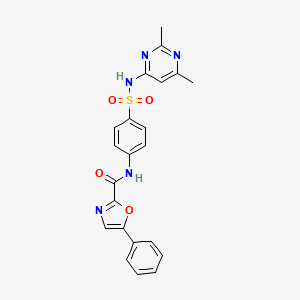
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H18N4O4S
- Molecular Weight : 398.44 g/mol
- CAS Number : 518350-19-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways. The incorporation of the 2,6-dimethylpyrimidine moiety enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfamoyl groups have shown effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of folate synthesis pathways, which are crucial for bacterial growth.
Anti-inflammatory Effects
Studies suggest that compounds related to this compound display anti-inflammatory properties. For example:
- Inhibition of COX Enzymes : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes more effectively than traditional anti-inflammatory drugs like celecoxib, with IC50 values as low as 0.024 μM for certain analogs .
Analgesic Activity
Analgesic properties have also been explored through various pharmacological tests:
- Writhing Test and Hot Plate Test : These assays demonstrated that certain derivatives exhibit significant analgesic effects comparable to standard analgesics .
Synthesis and Evaluation
A study conducted by researchers synthesized a series of oxazolones and evaluated their biological activities. The results indicated that specific modifications in the chemical structure led to enhanced potency against inflammatory conditions, with some compounds showing a reduction in edema significantly greater than aspirin .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of these compounds to molecular targets involved in pain and inflammation. The findings suggest that structural modifications can lead to improved interactions with target proteins, enhancing therapeutic effects .
Comparative Efficacy Table
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-14-12-20(25-15(2)24-14)27-32(29,30)18-10-8-17(9-11-18)26-21(28)22-23-13-19(31-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRMDFWNXUTPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













